tert-Butyl L-prolinate
CAS No.: 2812-46-6
VCID: VC21536534
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl L-prolinate, also known as tert-butyl (2S)-pyrrolidine-2-carboxylate, is a derivative of the amino acid L-proline. It is widely used in organic synthesis, particularly in peptide synthesis and as a chiral auxiliary in asymmetric reactions. This compound plays a crucial role in medicinal chemistry due to its ability to enhance the solubility and bioavailability of proline derivatives, making it beneficial for drug development. Chemical Identifiers
Peptide Synthesistert-Butyl L-prolinate is a valuable building block in peptide synthesis. It allows researchers to create specific sequences for pharmaceuticals and biologically active compounds by protecting the carboxyl group of proline, facilitating the formation of peptide bonds without unwanted side reactions . Chiral Auxiliary in Organic ReactionsAs a chiral auxiliary, tert-butyl L-prolinate enhances the selectivity of reactions in asymmetric synthesis. This is crucial for producing enantiomerically pure compounds, which are essential in medicinal chemistry for their therapeutic efficacy and safety . Drug DevelopmentThe tert-butyl ester form improves the solubility and bioavailability of proline derivatives, making it beneficial in the formulation of new drugs. This property is particularly important for enhancing the pharmacokinetic profiles of drug candidates . Biochemical Researchtert-Butyl L-prolinate is used in studies involving protein folding and enzyme activity. It helps scientists understand the role of proline in biological systems, which is critical for elucidating protein structure-function relationships . Material ScienceThis compound is explored for its potential in developing new polymers and materials due to its unique structural properties. The incorporation of proline derivatives into polymer chains can impart specific mechanical and chemical properties . Synthesis of tert-Butyl L-prolinateThe synthesis of tert-butyl L-prolinate typically involves the esterification of L-proline with tert-butanol. This reaction is often facilitated by acid catalysts or coupling reagents to ensure high yields and purity. Derivatives of tert-Butyl L-prolinateDerivatives such as 4-tert-butylprolines have been synthesized to study conformational effects in peptides. These derivatives exhibit unique structural properties due to the steric effects of the tert-butyl group, influencing the puckering of the pyrrolidine ring . Conformational EffectsStudies on 4-tert-butylprolines have shown that both cis- and trans-4-tert-butyl groups favor pseudoequatorial orientations, leading to distinct puckering effects on the pyrrolidine ring. This has implications for peptide structure and function . Antimicrobial ActivityWhile not directly related to tert-butyl L-prolinate, research on peptide synthesis often involves the use of proline derivatives. For instance, certain peptides synthesized using proline derivatives have shown antimicrobial activity, highlighting the potential of these compounds in drug discovery . |
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CAS No. | 2812-46-6 | ||||||||||||||
Product Name | tert-Butyl L-prolinate | ||||||||||||||
Molecular Formula | C9H17NO2 | ||||||||||||||
Molecular Weight | 171.24 g/mol | ||||||||||||||
IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | ||||||||||||||
Standard InChIKey | XJJBXZIKXFOMLP-UHFFFAOYSA-N | ||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN1 | ||||||||||||||
SMILES | CC(C)(C)OC(=O)C1CCCN1 | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)C1CCCN1 | ||||||||||||||
PubChem Compound | 6453108 | ||||||||||||||
Last Modified | Aug 15 2023 |
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